molecular formula C7H10F2O2 B13555125 4,4-Difluoropent-1-en-3-yl acetate

4,4-Difluoropent-1-en-3-yl acetate

Cat. No.: B13555125
M. Wt: 164.15 g/mol
InChI Key: XYSVMWSOSGCIAD-UHFFFAOYSA-N
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Description

4,4-Difluoropent-1-en-3-yl acetate is an organic compound with the molecular formula C7H10F2O2 It is characterized by the presence of two fluorine atoms attached to the fourth carbon of a pentene chain, with an acetate group attached to the third carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Difluoropent-1-en-3-yl acetate typically involves the reaction of 4,4-difluoropent-1-ene with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of advanced catalysts and purification techniques ensures the efficient production of the compound with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

4,4-Difluoropent-1-en-3-yl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the acetate group to an alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.

Major Products

    Oxidation: Formation of 4,4-difluoropentanoic acid or 4,4-difluoropentanone.

    Reduction: Formation of 4,4-difluoropent-1-en-3-ol.

    Substitution: Formation of compounds with different functional groups replacing the fluorine atoms.

Scientific Research Applications

4,4-Difluoropent-1-en-3-yl acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4,4-Difluoropent-1-en-3-yl acetate involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity, leading to its effects on biological pathways. The acetate group can undergo hydrolysis, releasing acetic acid and the corresponding alcohol, which can further interact with biological systems.

Comparison with Similar Compounds

Similar Compounds

    4,4-Difluoropent-1-ene: Lacks the acetate group, making it less reactive in certain chemical reactions.

    4,4-Difluoropentanoic acid: Contains a carboxylic acid group instead of an acetate group, leading to different chemical properties and reactivity.

    4,4-Difluoropentanone: Contains a ketone group, which affects its reactivity and applications.

Uniqueness

4,4-Difluoropent-1-en-3-yl acetate is unique due to the presence of both fluorine atoms and an acetate group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C7H10F2O2

Molecular Weight

164.15 g/mol

IUPAC Name

4,4-difluoropent-1-en-3-yl acetate

InChI

InChI=1S/C7H10F2O2/c1-4-6(7(3,8)9)11-5(2)10/h4,6H,1H2,2-3H3

InChI Key

XYSVMWSOSGCIAD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC(C=C)C(C)(F)F

Origin of Product

United States

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